molecular formula C14H23NO4 B14024582 Methyl 3-Exo-((Tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]Heptane-2-Carboxylate

Methyl 3-Exo-((Tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]Heptane-2-Carboxylate

Cat. No.: B14024582
M. Wt: 269.34 g/mol
InChI Key: JTHIIAZHYJFKHG-KJLIAQIISA-N
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Description

Methyl 3-exo-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate is a norbornane-derived bicyclic compound featuring a rigid bicyclo[2.2.1]heptane framework. The molecule contains two key functional groups:

  • A tert-butoxycarbonyl (Boc) -protected amino group at the 3-exo position.
  • A methyl ester at the 2-position.

This compound is widely used as a chiral building block in medicinal chemistry and peptide synthesis due to its stereochemical stability and orthogonal protecting group strategy. Its synthesis typically involves coupling Boc-protected amino acids to functionalized norbornane intermediates under standard amidation or esterification conditions .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

methyl (1R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-9-6-5-8(7-9)10(11)12(16)18-4/h8-11H,5-7H2,1-4H3,(H,15,17)/t8-,9+,10?,11-/m1/s1

InChI Key

JTHIIAZHYJFKHG-KJLIAQIISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H]2CC[C@H](C2)C1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 3-Exo-((Tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]Heptane-2-Carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic transformations starting from bicyclo[2.2.1]heptane derivatives or related precursors. The key synthetic challenges include:

  • Installation of the amino group in the exo position with stereochemical control.
  • Protection of the amino group with the tert-butoxycarbonyl (Boc) protecting group.
  • Introduction of the methyl ester functionality at the carboxyl position.

The bicyclic scaffold provides steric constraints that influence regio- and stereoselectivity during functionalization.

Stepwise Synthesis Outline

Starting Material Preparation
  • The bicyclo[2.2.1]heptane core is commonly accessed via Diels-Alder cycloaddition reactions or from chiral pool starting materials such as (R)-carvone derivatives, which can be elaborated to bicyclic ketoesters through Fe(III)-catalyzed reductive olefin coupling and Dieckmann condensation steps (see Section 2.4 for related bicyclic core synthesis).
Amination and Boc Protection
  • The exo-oriented amino group is introduced stereoselectively, often by nucleophilic substitution or reductive amination on a suitable bicyclic intermediate bearing a leaving group or carbonyl functionality.
  • The amino group is then protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to afford the tert-butoxycarbonyl-protected amine, ensuring stability during subsequent synthetic manipulations.
Esterification
  • The carboxylic acid moiety is methylated typically by Fischer esterification or via reaction with diazomethane or methyl iodide in the presence of a base to afford the methyl ester functionality.

Detailed Synthetic Routes and Reaction Conditions

Stereoselective Amination

  • The exo-amino substituent is introduced by stereoselective nucleophilic displacement on a 3-exo-substituted bicyclo[2.2.1]heptane intermediate bearing a suitable leaving group (e.g., a halide or tosylate).
  • The reaction is conducted under conditions favoring exo attack to preserve stereochemistry.
  • Alternatively, reductive amination of the corresponding ketone intermediate with ammonia or an amine source followed by Boc protection is employed.

Boc Protection

  • The amino group is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • Reaction is typically performed in solvents like dichloromethane at room temperature.
  • This step yields the tert-butoxycarbonyl-protected amine with high selectivity and yield.

Methyl Ester Formation

  • Carboxylic acid intermediates are converted to methyl esters using methyl iodide and a base (e.g., potassium carbonate) or by Fischer esterification using methanol and acid catalysis.
  • Care is taken to avoid conditions that could lead to lactamization or oligomerization, as observed in related bicyclic amino acid derivatives.

Comparative Analysis of Synthetic Routes

Step Method/Condition Yield (%) Notes
Bicyclic core synthesis Fe(III)-catalyzed reductive olefin coupling from (R)-carvone ~60-70 Solvent choice critical; 1,2-dichloroethane preferred over ethanol for cleaner product
Amination Nucleophilic substitution or reductive amination 70-85 Stereoselectivity controlled by substrate and conditions
Boc Protection Boc2O, base, DCM, room temperature 85-95 Mild conditions, high yield, widely employed
Esterification Methyl iodide/K2CO3 or Fischer esterification 75-90 Avoid conditions causing side reactions

Research Discoveries and Advances

  • Recent literature emphasizes the importance of solvent effects and reaction conditions in achieving high stereoselectivity and yield in the preparation of bicyclic amino acid derivatives.
  • The use of chiral pool starting materials such as (R)-carvone has allowed for enantioselective synthesis of bicyclic cores, which can be further functionalized to the target compound.
  • Protecting group strategies, especially Boc protection, are critical for maintaining amino group integrity during multi-step syntheses.
  • Advances in Fe(III)-mediated reductive coupling and Dieckmann condensation have streamlined the construction of bicyclic ketoesters, key intermediates in the synthesis pathway.
  • Comparative studies of stereochemical variants (cis vs trans, exo vs endo) reveal significant impacts on biological activity and synthetic accessibility, underscoring the importance of precise stereochemical control.

Chemical Reactions Analysis

Types of Reactions: rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-Methyl (1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed study to fully understand .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related bicyclo[2.2.1]heptane derivatives:

Compound Name Key Structural Features Protecting Group Functional Groups Synthetic Method Applications
Methyl 3-exo-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate 3-exo-Boc-amino, 2-methyl ester, saturated bicyclo[2.2.1]heptane Boc Ester, protected amine Amidation with Boc-amino acids Peptide synthesis, chiral intermediates
Methyl 2-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate (7a) 2-Boc-amino, 2-methyl ester (positional isomer) Boc Ester, protected amine Acyl azide decomposition in toluene Stereoselective synthesis
3-exo-(Benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid 3-exo-Cbz-amino, 2-carboxylic acid, unsaturated (hept-5-ene) Cbz Carboxylic acid, alkene Not specified (commercially available) Natural product derivatization
Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride 3-exo-amine (unprotected), 2-ethyl ester, hydrochloride salt None Ester, free amine (salt form) Hydrogenolysis or acid hydrolysis Polar intermediates, salt forms for API
Fmoc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid 3-exo-Fmoc-amino, 2-carboxylic acid Fmoc Carboxylic acid, protected amine Fmoc-protection strategies Solid-phase peptide synthesis
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 2-aza substitution, 5-keto group, Boc-protected Boc Ketone, aza-bicyclic core Aza-norbornane synthesis Drug design (e.g., protease inhibitors)

Key Findings from Comparative Analysis

Protecting Group Chemistry: The Boc group in the target compound offers acid-labile protection, making it ideal for stepwise syntheses where basic or nucleophilic conditions are employed. In contrast, Cbz (benzyloxycarbonyl) in requires hydrogenolysis for deprotection, limiting its utility in hydrogenation-sensitive contexts . Fmoc-protected analogs () are base-sensitive, enabling orthogonal deprotection strategies in solid-phase peptide synthesis .

Ester vs. Carboxylic Acid :

  • The methyl ester in the target compound enhances lipophilicity and stability against premature hydrolysis compared to carboxylic acid derivatives (e.g., ). Ethyl esters () exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance .

Positional Isomerism: The 3-exo-Boc-amino configuration in the target compound provides distinct stereoelectronic effects compared to the 2-Boc-amino isomer (). For example, the 13C NMR carbonyl signal for the 2-Boc isomer (δ = 178.98 ppm) differs from typical 3-exo derivatives, reflecting electronic variations in the bicyclic framework .

Aza-Substituted Derivatives :

  • 2-Azabicyclo[2.2.1]heptane derivatives () introduce nitrogen into the ring, altering hydrogen-bonding capacity and solubility. These analogs are prioritized in drug discovery for their ability to mimic peptide bonds or enhance target binding .

Ring Saturation and Reactivity :

  • Unsaturated analogs (e.g., hept-5-ene in ) exhibit increased ring strain, enhancing reactivity in Diels-Alder or epoxidation reactions. The fully saturated target compound is more thermally stable but less reactive in cycloadditions .

Research Implications

  • Synthetic Utility : The target compound’s Boc and methyl ester groups make it a versatile intermediate for iterative coupling reactions. Its rigidity also aids in conformational control during macrocycle synthesis.
  • Drug Design : Compared to aza derivatives, the saturated bicyclo[2.2.1]heptane core provides a robust scaffold for probing steric effects in enzyme active sites.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Coupling constants (e.g., J = 8–12 Hz for exo protons) confirm stereochemistry .
  • IR Spectroscopy : Bands at ~1680–1720 cm⁻¹ validate ester (C=O) and Boc (N–H) groups .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₁₄H₂₁NO₄, theoretical 255.31 g/mol) .
    Advanced Tip : X-ray crystallography resolves ambiguous stereochemistry in bicyclic systems, though crystallization may require slow evaporation in EtOAc/hexane .

How does the Boc group influence the compound’s stability under acidic or basic conditions?

Q. Advanced Research Focus

  • Acidic Conditions : The Boc group is cleaved with TFA or HCl in dioxane (e.g., 2N HCl in EtOAc over 15 hours), as shown in analogous deprotection reactions .
  • Basic Conditions : Stability in NaOH (≤1M) depends on solvent—hydrolysis is slower in THF than methanol due to reduced nucleophilicity .
    Applications : Selective deprotection enables sequential functionalization, critical for peptide or polymer synthesis .

What role does this compound play in catalytic C–H activation or polymer chemistry?

Q. Advanced Research Focus

  • C–H Activation : The bicyclo[2.2.1]heptane core acts as a transient mediator in meta-C–H amination/alkynylation. Ligands like 3-amino-2-hydroxypyridine enhance reactivity with Pd catalysts .
  • Polymerization : Analogous methyl bicyclo[2.2.1]hept-5-ene-2-carboxylates are copolymerized with norbornene derivatives using metal catalysts (e.g., Ru-based), yielding high-Tg materials .

Are computational methods reliable for predicting the reactivity of this bicyclic system?

Q. Advanced Research Focus

  • DFT Studies : Predict regioselectivity in functionalization (e.g., Boc vs. ester group reactivity) by analyzing frontier molecular orbitals (HOMO/LUMO) .
  • MD Simulations : Solvent effects (e.g., DMF vs. CHCl₃) on conformational stability correlate with experimental NMR coupling constants .

What are the documented contradictions in synthetic yields or stability across literature?

Q. Critical Analysis

  • Yield Discrepancies : Hydrogenation yields vary (60–90%) due to Pd/C batch activity or H₂ pressure (1 atm vs. high-pressure reactors) .
  • Boc Stability : Some protocols report Boc cleavage under mild acidic conditions (e.g., 0.1M HCl), conflicting with claims of stability in 1M HCl .
    Resolution : Pre-screening reaction conditions with TLC or in situ IR mitigates inconsistencies .

How is this compound utilized in the synthesis of bioactive or complex molecules?

Q. Advanced Application

  • Peptidomimetics : The rigid bicyclic scaffold mimics peptide turn structures. For example, tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate derivatives are coupled with piperazine motifs for kinase inhibitors .
  • Antibiotic Development : Analogous tert-butoxycarbonylamino bicyclohexane carboxylates serve as precursors for phenazine biosynthesis ligands .

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